molecular formula C21H24ClKN2O3 B12759406 Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate CAS No. 83881-50-9

Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate

Cat. No.: B12759406
CAS No.: 83881-50-9
M. Wt: 427.0 g/mol
InChI Key: HLVJBBWMBPQZAE-UHFFFAOYSA-M
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Description

Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is a complex organic compound with a molecular formula of C({21})H({24})ClKN({2})O({3}) This compound features a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, linked via an ethoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperazine.

    Substitution Reaction: This intermediate is then reacted with benzyl chloride to introduce the phenylmethyl group, yielding 1-(4-chlorobenzyl)-4-phenylmethylpiperazine.

    Ethoxyacetate Addition: The final step involves the reaction of this compound with ethyl bromoacetate under basic conditions, followed by hydrolysis and neutralization with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Use: Employing catalysts to increase reaction efficiency.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the aromatic rings or the piperazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced aromatic rings or piperazine derivatives.

    Substitution: Formation of various substituted piperazine or aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes. It may serve as a lead compound in drug discovery efforts.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and aromatic groups allow it to bind to specific sites, potentially modulating biological pathways. The ethoxyacetate moiety may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (2-(4-((4-fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
  • Potassium (2-(4-((4-bromophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
  • Potassium (2-(4-((4-methylphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate

Uniqueness

Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

83881-50-9

Molecular Formula

C21H24ClKN2O3

Molecular Weight

427.0 g/mol

IUPAC Name

potassium;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

InChI

InChI=1S/C21H25ClN2O3.K/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);/q;+1/p-1

InChI Key

HLVJBBWMBPQZAE-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1CCOCC(=O)[O-])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[K+]

Origin of Product

United States

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